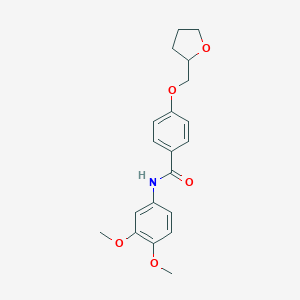

![molecular formula C14H18N2O2 B349786 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide CAS No. 1060281-48-2](/img/structure/B349786.png)

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide” is a chemical compound. It is an organic building block containing an isocyanate group . It is also known as 4-isocyanato-N,N-dimethylaniline .

Synthesis Analysis

The synthesis of similar compounds often involves a three-step reaction . The introduction of dimethylanilinoethenyl moiety at position 3 of the quinoxaline system was achieved in good yields by fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°C in the presence of catalytic amounts of acetic anhydride and pyridine .Molecular Structure Analysis

The molecular structure of this compound can be characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS . Single-crystal X-ray diffraction studies can also confirm the formation of the title compounds .Chemical Reactions Analysis

The mechanism of hydrolysis of 4-(dimethylamino)phenyl isocyanate has been studied . The introduction of dimethylanilinoethenyl moiety at positions 6 and 7 was achieved by Heck reaction of p-dimethylaminovinylbenzene with 6- or 7-bromoquinoxalines in the presence of palladium acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the freezing point, density, and refractive index of 4-(Dimethylamino)phenyl isocyanate are 311.15K, 1.1436g/cm^3, and 1.5600 respectively . The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .Wissenschaftliche Forschungsanwendungen

Antitumor Potential

N-{4-[2-(Dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide and its derivatives have been explored for their potential as antitumor agents. One study synthesized a series of phenyl-substituted derivatives and evaluated their in vivo antitumor activity. This research aimed to find compounds with lower DNA association constants, as lower DNA binding ability is associated with decreased toxicity. The study found that the positioning of substituents significantly affected the DNA intercalative binding and, consequently, the biological activity of the compounds. Notably, a 4'-aza derivative showed superior efficacy in solid tumor models, indicating the potential of such compounds in cancer therapy (Atwell, Baguley, & Denny, 1989).

Larvicidal Properties

Another area of research involves the synthesis and evaluation of cyclopropylcarboxamides related to cis-permethrin for their larvicidal properties. A study synthesized several carboxamide derivatives and tested them against mosquito larvae. These compounds, including those with N-(substituted)phenyl groups, were synthesized from permethrin acid and arylamines. The study identified compounds with significant larvicidal activity, contributing to the development of new pest control agents (Taylor, Hall, & Vedres, 1998).

Structural Studies

Structural studies of similar compounds, like trans-1-Cyano-2-phenylcyclopropanecarboxamide, have provided insights into their molecular conformations. These studies are crucial for understanding the interactions of such compounds with biological targets. For instance, the analysis of the title compound revealed specific hydrogen-bonded dimer formations, which could influence the biological activity of related compounds (Cativiela, Díaz-de-Villegas, Galvez, & Lopez, 1995).

NMDA Receptor Antagonists

Research has also explored the derivatives of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide as NMDA receptor antagonists. Milnacipran, a clinically useful antidepressant, and its derivatives were evaluated for their binding affinity to the NMDA receptor. These studies contribute to the understanding of the therapeutic potential of these compounds in neuroprotective and antidepressant treatments (Shuto, Takada, Mochizuki, Tsujita, Hase, Ono, Shibuya, & Matsuda, 1995).

Wirkmechanismus

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Eigenschaften

IUPAC Name |

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-16(2)13(17)9-10-3-7-12(8-4-10)15-14(18)11-5-6-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIQZLJGIWQZSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

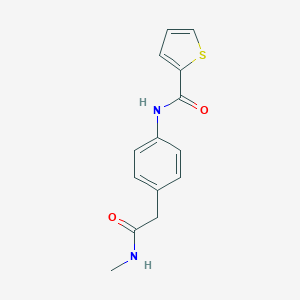

![2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349720.png)

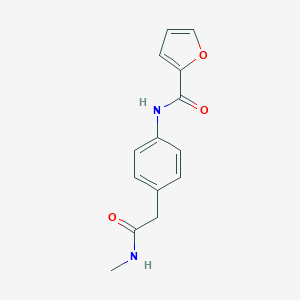

![2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349734.png)

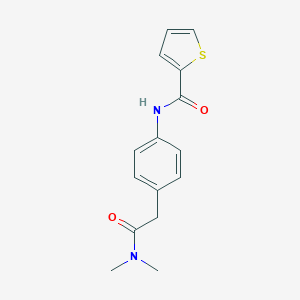

![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)

![4-[(cyclopropylcarbonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B349761.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349783.png)

![2-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B349784.png)

![4-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349804.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B349811.png)

![4-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349832.png)

![4-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349841.png)